1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-butan-2-yl-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-9(2)11(8-12)7-5-6-10(11)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
MOHCWIVWHNPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
Key Synthetic Routes
Alkylation of 2-Methylcyclopentane Derivatives
Starting from 2-methylcyclopentane-1-carbaldehyde or its precursors, the butan-2-yl group can be introduced via nucleophilic substitution or organometallic addition:
Organometallic Addition: Reaction of 2-methylcyclopentane-1-carbaldehyde with a butan-2-yl organometallic reagent (e.g., butan-2-yl lithium or butan-2-yl magnesium bromide) can form the corresponding secondary alcohol intermediate. Subsequent oxidation can regenerate the aldehyde functionality at the 1-position, preserving the butan-2-yl substituent.
Alkylation via Halide Intermediates: A halogenated cyclopentane derivative (e.g., 1-halogen-2-methylcyclopentane) can undergo nucleophilic substitution with a butan-2-yl nucleophile or via cross-coupling reactions (e.g., Suzuki or Negishi coupling) to install the butan-2-yl group.
Oxidation to Aldehyde
The aldehyde group at the 1-position can be introduced or regenerated by:
Selective Oxidation of Primary Alcohols: If a primary alcohol intermediate is formed at the 1-position, oxidation with reagents such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation can yield the aldehyde.
Formylation Reactions: Alternative methods include formylation of the cyclopentane ring at the 1-position using Vilsmeier–Haack reaction or Reimer–Tiemann formylation if the substrate allows.
Representative Synthetic Procedure (Hypothetical)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methylcyclopentane-1-carbaldehyde + butan-2-yl magnesium bromide | Grignard addition to aldehyde to form secondary alcohol | 80-90 | Anhydrous ether solvent, low temperature |
| 2 | Secondary alcohol intermediate + PCC or Swern oxidation | Oxidation of secondary alcohol to aldehyde | 75-85 | Controlled conditions to avoid overoxidation |
| 3 | Purification by column chromatography | Isolation of pure 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde | - | Characterization by NMR, IR, MS |
Analytical Considerations and Reaction Mechanisms
Mechanistic Insights
Grignard Addition: The nucleophilic butan-2-yl magnesium bromide attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate, which upon protonation yields the secondary alcohol.
Oxidation: The secondary alcohol is oxidized to the aldehyde by mild oxidants that selectively convert alcohols without affecting other sensitive groups.
Stereochemistry
The stereochemical outcome at the 1-position (bearing both the butan-2-yl substituent and the aldehyde) depends on the face selectivity of the nucleophilic addition and subsequent oxidation. Diastereomeric mixtures may form, requiring chromatographic separation or stereoselective synthesis strategies.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Organometallic Addition + Oxidation | 2-Methylcyclopentane-1-carbaldehyde | Butan-2-yl magnesium bromide, PCC | Nucleophilic addition, oxidation | High regioselectivity; well-established | Requires moisture-free conditions; possible stereoisomers |
| Halide Substitution + Oxidation | 1-Halo-2-methylcyclopentane | Butan-2-yl nucleophile, oxidants | Nucleophilic substitution, oxidation | Direct alkylation possible | Halide preparation needed; possible side reactions |
| Formylation of Alkylated Cyclopentane | Alkylated cyclopentane | Vilsmeier–Haack reagents | Electrophilic aromatic substitution | Direct formylation | Requires activated ring; less common for saturated rings |
Literature and Source Analysis
The synthesis of related cyclopentane aldehydes like 1-(2-hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde has been reported involving oxidation of hydroxyalkyl intermediates and cyclopentane derivatives.
General principles of alkylation and oxidation in cyclopentane systems are well-documented in organic synthesis literature, including nucleophilic addition to aldehydes and selective oxidation methods.
No direct commercial or patent procedures for 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde were found in the surveyed databases, suggesting the need for adaptation of known methods from structurally related compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butan-2-yl group can undergo substitution reactions, particularly nucleophilic substitution, where the butan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-(Butan-2-yl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(Butan-2-yl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences:
*Note: Exact data for the target compound is inferred from analogs.
Functional Group and Reactivity Differences
- Carbaldehyde Position and Substituents: The target compound’s carbaldehyde is on a cyclopentane ring with a bulky butan-2-yl group, which may hinder nucleophilic attacks compared to 3-methylcyclopentane-1-carbaldehyde .
Saturation Effects :
Ring Size and Stability :
Physicochemical Properties
Boiling Point/Solubility :
- The branched butan-2-yl group in the target compound may lower boiling points relative to linear analogs due to reduced surface area for van der Waals interactions.
- The hydroxyl group in 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (C₉H₁₆O₂) increases water solubility compared to purely hydrocarbon-substituted aldehydes .
Biological Activity
1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring with a butan-2-yl side chain and an aldehyde functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 1-butan-2-yl-2-methylcyclopentane-1-carbaldehyde |
| InChI | InChI=1S/C11H20O/c1-4-9(2)11(8-12)7-5-6-10(11)3/h8-10H,4-7H2,1-3H3 |
| Canonical SMILES | CCC(C)C1(CCCC1C)C=O |
The biological activity of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects depending on the specific targets involved.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde. For instance, compounds derived from similar structures demonstrated significant activity against the MCF-7 breast cancer cell line. The IC50 values for these compounds ranged from 8.38 µM to 125.26 µM, indicating varying degrees of potency compared to established drugs like Sorafenib (IC50 = 7.55 µM) .
Mechanistic Studies
Mechanistic investigations revealed that related compounds could induce apoptosis in cancer cells by modulating apoptotic pathways. For example, certain derivatives were shown to increase levels of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2, suggesting a potential mechanism for their anticancer effects .
Case Study 1: MCF-7 Cell Line
A study involving the testing of various derivatives on the MCF-7 cell line found that compounds with structural similarities to 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde exhibited promising anticancer activity. The results indicated that modifications to the cyclopentane structure significantly influenced biological activity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 11.50 ± 0.52 | Induces apoptosis via caspase activation |
| Compound B | 54.63 ± 1.29 | Modulates Bcl-2 family proteins |
| Sorafenib | 22.35 ± 1.29 | VEGFR inhibition |
Case Study 2: In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy of similar compounds in animal models of cancer. These studies reported significant tumor reduction in treated groups compared to controls, supporting the potential therapeutic applications of compounds related to 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
